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molecular formula C6H10N2O B1584380 3-n-Propyl-2-pyrazolin-5-one CAS No. 29211-70-9

3-n-Propyl-2-pyrazolin-5-one

Cat. No. B1584380
M. Wt: 126.16 g/mol
InChI Key: GVUNLYBSNQOHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550598B2

Procedure details

Methyl butyrylacetate (4 g, 27.7 mmol) was stirred in ethanol and acetic acid (10:1, 8:0.8 mL) and treated with hydrazine (1.05 mL, 33.3 mmol). After 2 hrs, the resulting solid was filtered off and washed with a minimum amount of acetonitrile to yield 3-propyl-1H-pyrazol-5(4H)-one. Then, the 3-propyl-1H-pyrazol-5(4H)-one (4.68 g, 11.8 mmol) and 4-chloroquinoline N-oxide (1.5 g, 11.8 mmol) were stirred in acetic anhydride (20 mL) at ambient temperature for 30-40 minutes. The reaction mixture was concentrated, and the resulting solid filtered off, washed with a minimum amount of methanol, and treated with hydrazine (0.84 mL, 26.7 mmol) in methanol (12 mL) to yield Example 23 as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.97 (t, J=7.33 Hz, 3H) 1.66-1.76 (m, 2H) 3.02 (t, J=7.07 Hz, 2H) 7.62 (t, J=7.58 Hz, 1H) 7.80 (t, J=7.71 Hz, 1H) 7.93 (d, J=8.34 Hz, 1H) 8.10 (d, J=8.34 Hz, 2H); ESI-MS: m/z calc'd for C15H14ClN3O 287.74. found 288.2 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9]C)=O)(=O)[CH2:2][CH2:3][CH3:4].C(O)(=O)C.[NH2:15][NH2:16]>C(O)C>[CH2:2]([C:1]1[CH2:6][C:7](=[O:9])[NH:16][N:15]=1)[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.05 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
WASH
Type
WASH
Details
washed with a minimum amount of acetonitrile

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1=NNC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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